![molecular formula C9H11BrO2 B1269047 1-(2-Bromoethoxy)-4-methoxybenzene CAS No. 22921-76-2](/img/structure/B1269047.png)
1-(2-Bromoethoxy)-4-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene has been explored through reactions such as the Williamson Reaction, starting from 4-nitrophenol and 1,2-dibromoethane. This pathway highlights the compound's role as an intermediate in producing pharmaceutically relevant molecules (Zhai, 2006).
Molecular Structure Analysis
Molecular structure and conformational properties of related methoxyphenols and dimethoxybenzenes have been studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal insights into the planarity, hydrogen bonding, and intramolecular interactions that define the chemical behavior and reactivity of such compounds (Dorofeeva et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Bromoethoxy)-4-methoxybenzene, such as its utilization in nucleophilic displacement or participation in electrosynthesis, demonstrate its versatility. These reactions often result in the formation of polymers or other complex organic molecules, underscoring the compound's importance in synthetic organic chemistry (Niknam, 2004).
Physical Properties Analysis
The physical properties, including thermodynamic characteristics of related methoxyphenols and dimethoxybenzenes, have been thoroughly investigated. Studies involving calorimetry and first-principles calculations provide valuable data on vapor pressures, vaporization enthalpies, and other thermodynamic parameters, offering a comprehensive understanding of the physical behavior of these compounds (Varfolomeev et al., 2010).
Scientific Research Applications
Synthesis of Medicinal Intermediates :
- 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide (a medication for treating arrhythmia), was synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction. The study investigated the effects of reaction temperature, solvent, time, and proportions on the synthesis process (Zhai Guang-xin, 2006).
Precursor for Bioisosteric Analogue Synthesis :
- The compound hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, synthesized from 1-benzyloxy-4-bromo-2-methoxybenzene, was used in the production of putative bioisosteric colchicine analogues. This process involved Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).
Organic Synthesis Catalyst :
- 2,6-bis[2-(o -aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB) was used as a catalyst in the synthesis of 2-hydroxyethyl thiocyanates from epoxides. This method provided high yield and over 90% regioselectivity, creating intermediates for biologically-active molecules (Niknam, 2004).
Thermochemical Studies and Antioxidant Analysis :
- Methoxyphenols, including 4-methoxyphenol, were analyzed for their strong intermolecular and intramolecular hydrogen bonds in condensed matter. This study involved thermochemical, FTIR-spectroscopic, and quantum-chemical studies of methoxyphenols, which are structural fragments of different antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Liquid Crystal Research :
- The reaction of pseudo‐glucal with Grignard reagents derived from 1‐bromo‐4‐methoxybenzene led to the synthesis of β‐C‐aryl glycosides, which served as chiral precursor compounds in the synthesis of chiral liquid crystals. The nature of the phenyl substituent significantly influenced the mesogenic properties of these compounds (Bertini et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-bromoethoxy)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRJGZRMBVOTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342214 | |
Record name | 1-(2-Bromoethoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22921-76-2 | |
Record name | 1-(2-Bromoethoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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